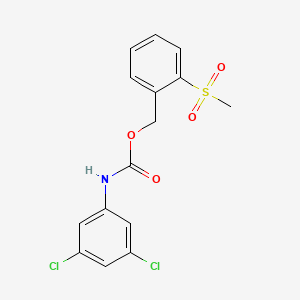
2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate is a chemical compound with the CAS number 338968-13-1 . It is not intended for human or veterinary use and is typically used for research purposes.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or contact chemical suppliers .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Medicinal Potential
The study of carbamoylsulfonamide derivatives, such as "2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate," reveals their potential for medicinal applications due to the extensive intra- and intermolecular hydrogen bonds that stabilize their structures. These compounds form chains of molecules through hydrogen bonding, indicating a promising foundation for developing novel therapeutic agents (Siddiqui et al., 2008).
Agricultural Applications
In the realm of agriculture, similar carbamate structures have been used to design carrier systems for fungicides such as Carbendazim and Tebuconazole. These systems, including solid lipid nanoparticles and polymeric nanocapsules, offer modified release profiles, reduced environmental and human toxicity, and improved efficiency in the prevention and control of fungal diseases in plants (Campos et al., 2015).
Chemical Synthesis and Organic Chemistry
The creation of polysulfonylamine derivatives featuring N,N-disulfonylamino moieties showcases the versatility of similar compounds in synthetic organic chemistry. These compounds are synthesized in good yields and present a novel class of carbamates with potential applications in material science and as intermediates in organic synthesis (Dalluhn et al., 1996).
Novel Building Blocks in Organic Synthesis
Compounds like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, serving as innovative building blocks in organic synthesis. Their preparation from aldehydes and tert-butyl N-hydroxycarbamate, and their reactions with organometallics, demonstrate their utility in creating N-(Boc)hydroxylamines, showcasing the chemical utility and application of carbamate derivatives in synthesizing complex organic molecules (Guinchard et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methylsulfonylphenyl)methyl N-(3,5-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-23(20,21)14-5-3-2-4-10(14)9-22-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIFSJPPOUXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1COC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)
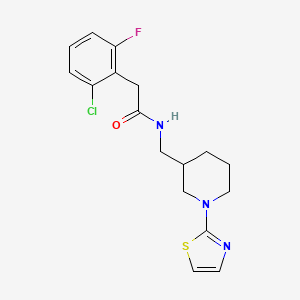
![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)
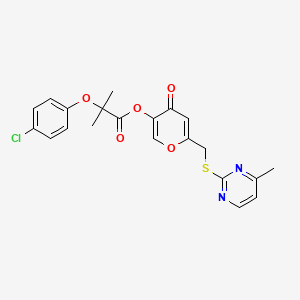
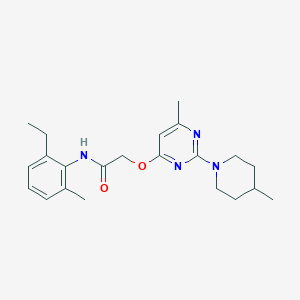
![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)
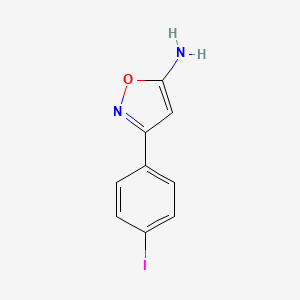
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2760378.png)
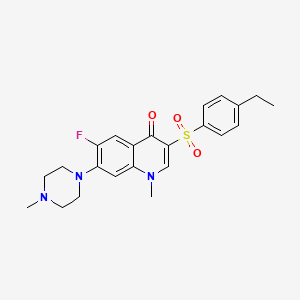
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)